molecular formula C10H8FNO B1438201 3-(4-Fluorophenyl)-2-methyl-3-oxopropanenitrile CAS No. 1094267-29-4

3-(4-Fluorophenyl)-2-methyl-3-oxopropanenitrile

Cat. No.: B1438201
CAS No.: 1094267-29-4
M. Wt: 177.17 g/mol
InChI Key: USLUDEAOTCLSEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Fluorophenyl)-2-methyl-3-oxopropanenitrile is an organic compound characterized by the presence of a fluorophenyl group, a methyl group, and a nitrile group attached to a propanone backbone

Mechanism of Action

    Target of Action

    Many compounds with a fluorophenyl group are known to interact with various receptors in the body, influencing their function . .

    Biochemical Pathways

    Compounds with similar structures have been found to affect various biochemical pathways, including those involved in inflammation, cancer, and viral infections . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-2-methyl-3-oxopropanenitrile typically involves the reaction of 4-fluorobenzaldehyde with methyl cyanoacetate in the presence of a base, such as sodium ethoxide, under reflux conditions. The reaction proceeds through a Knoevenagel condensation followed by cyclization to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity. Continuous flow reactors may be employed to enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-2-methyl-3-oxopropanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the nitrile group to an amine or the carbonyl group to an alcohol.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

3-(4-Fluorophenyl)-2-methyl-3-oxopropanenitrile has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is utilized in the production of advanced materials and polymers.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-2-methyl-3-oxopropanenitrile
  • 3-(4-Bromophenyl)-2-methyl-3-oxopropanenitrile
  • 3-(4-Methylphenyl)-2-methyl-3-oxopropanenitrile

Uniqueness

3-(4-Fluorophenyl)-2-methyl-3-oxopropanenitrile is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. The fluorine atom enhances the compound’s stability and lipophilicity, making it more suitable for certain applications compared to its chloro, bromo, or methyl analogs.

Properties

IUPAC Name

3-(4-fluorophenyl)-2-methyl-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO/c1-7(6-12)10(13)8-2-4-9(11)5-3-8/h2-5,7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USLUDEAOTCLSEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)C(=O)C1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Fluorophenyl)-2-methyl-3-oxopropanenitrile
Reactant of Route 2
Reactant of Route 2
3-(4-Fluorophenyl)-2-methyl-3-oxopropanenitrile
Reactant of Route 3
Reactant of Route 3
3-(4-Fluorophenyl)-2-methyl-3-oxopropanenitrile
Reactant of Route 4
Reactant of Route 4
3-(4-Fluorophenyl)-2-methyl-3-oxopropanenitrile
Reactant of Route 5
Reactant of Route 5
3-(4-Fluorophenyl)-2-methyl-3-oxopropanenitrile
Reactant of Route 6
Reactant of Route 6
3-(4-Fluorophenyl)-2-methyl-3-oxopropanenitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.